2-(1-Phenylethylidene)-2H-1,3-benzodithiole
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Overview
Description
2-(1-Phenylethylidene)-2H-1,3-benzodithiole is a heterocyclic compound that features a benzodithiole ring fused with a phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethylidene)-2H-1,3-benzodithiole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with acetophenone derivatives in the presence of a base, followed by cyclization to form the benzodithiole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethylidene)-2H-1,3-benzodithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the ethylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodithiole derivatives.
Scientific Research Applications
2-(1-Phenylethylidene)-2H-1,3-benzodithiole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Phenylethylidene)-2H-1,3-benzodithiole involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(1-phenylethylidene)hydrazine
- 2-(1-Phenylethylidene)hydrazinecarboxamide
- 2-(1-Phenylethylidene)-1-tosylhydrazine
Uniqueness
2-(1-Phenylethylidene)-2H-1,3-benzodithiole is unique due to its benzodithiole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
CAS No. |
62217-31-6 |
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Molecular Formula |
C15H12S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-(1-phenylethylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C15H12S2/c1-11(12-7-3-2-4-8-12)15-16-13-9-5-6-10-14(13)17-15/h2-10H,1H3 |
InChI Key |
SSMRDGAAQDVEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1SC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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